Nicofuranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2/t23-,24-,25+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFSXZKBMCSKF-ZASNTINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023365 | |
| Record name | Nicofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15351-13-0, 12041-87-1 | |
| Record name | Nicofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructofuranose, tetranicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicofuranose [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicofuranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13422 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF99P6327K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization Research
Strategies for Nicofuranose Synthesis and Analogues
The synthesis of this compound, chemically known as 1,3,4,6-tetra-O-nicotinoyl-β-D-fructofuranose, fundamentally involves the esterification of D-fructose with a nicotinoylating agent. While specific, detailed procedures for its industrial synthesis are not extensively documented in publicly available scientific literature, the synthesis can be inferred from established principles of carbohydrate chemistry. The primary approach involves the reaction of D-fructose with an activated form of nicotinic acid, such as nicotinoyl chloride or nicotinic anhydride (B1165640).
The reaction of D-fructose with nicotinoyl chloride, typically in the presence of a base like pyridine (B92270), is a probable synthetic route. Pyridine serves both as a solvent and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. The multiple hydroxyl groups of fructose (B13574) present a challenge in achieving regioselective esterification. However, to obtain the 1,3,4,6-tetrasubstituted derivative, the reaction conditions would be optimized to favor the esterification of the primary hydroxyl groups at the C1 and C6 positions and the secondary hydroxyl groups at the C3 and C4 positions. The anomeric hydroxyl group at the C2 position and the hydroxyl group at the C5 position are generally less reactive.
An alternative strategy involves the use of nicotinic anhydride as the acylating agent. This method avoids the generation of hydrochloric acid, which can be harsh on the sensitive carbohydrate structure. The reaction may still require a basic catalyst to proceed efficiently.
The synthesis of this compound analogues can be approached by utilizing substituted nicotinic acids or different sugar moieties. For instance, using a substituted nicotinoyl chloride would result in a this compound analogue with modified nicotinoyl groups, potentially altering its physicochemical and biological properties. Similarly, replacing fructose with other monosaccharides would yield a different class of sugar nicotinates.
Table 1: Plausible General Reaction Parameters for this compound Synthesis
| Parameter | Description |
| Fructose Source | D-Fructose |
| Nicotinoylating Agent | Nicotinoyl chloride or Nicotinic anhydride |
| Solvent/Catalyst | Pyridine (acts as both) or an inert solvent with a non-nucleophilic base |
| Reaction Temperature | Typically controlled, may range from 0°C to room temperature |
| Reaction Time | Several hours to days, depending on the specific conditions |
| Work-up | Involves quenching the reaction, extraction, and purification by chromatography |
Exploration of Novel this compound Derivatives
The chemical structure of this compound offers several avenues for the exploration of novel derivatives. Derivatization, the chemical modification of a compound to alter its properties, is a key strategy in drug discovery and development. For this compound, derivatization could aim to enhance its therapeutic efficacy, modify its pharmacokinetic profile, or investigate its structure-activity relationships.
One potential area of exploration is the modification of the remaining free hydroxyl group at the C2 position of the fructofuranose ring. This hydroxyl group could be a target for further esterification, etherification, or glycosylation to introduce new functional groups. For example, esterification with a different acyl group could yield a mixed ester with potentially unique properties.
Another approach to creating novel derivatives involves modification of the pyridine rings of the nicotinoyl moieties. The pyridine ring can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. These modifications could influence the electronic properties of the molecule and its ability to interact with biological targets.
Research into this compound derivatives could also involve the synthesis of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. For this compound, a prodrug strategy could be employed to improve its oral bioavailability or to target its action to specific tissues.
While the potential for novel this compound derivatives is significant, the available scientific literature does not extensively detail the synthesis and characterization of such compounds. This suggests that the exploration of this compound's chemical space remains a fertile ground for future research.
Advanced Synthetic Techniques in this compound Research
Modern synthetic chemistry offers a range of advanced techniques that could be applied to the synthesis of this compound and its derivatives, potentially offering advantages in terms of efficiency, selectivity, and environmental impact over traditional methods.
Enzymatic Synthesis: Lipases are enzymes that can catalyze esterification reactions with high regio- and enantioselectivity under mild conditions. The use of lipases for the synthesis of sugar esters is a well-established green chemistry approach. A lipase-catalyzed synthesis of this compound could potentially offer a more controlled and environmentally friendly alternative to chemical methods, minimizing the need for protecting groups and harsh reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. rsc.orgnih.govmdpi.comresearchgate.net The application of microwave-assisted esterification to the synthesis of this compound could significantly accelerate the reaction between fructose and the nicotinoylating agent, making the process more efficient.
These advanced synthetic techniques hold the promise of revolutionizing the way this compound and its derivatives are produced, paving the way for more efficient and sustainable manufacturing processes and facilitating the exploration of new chemical entities based on the this compound scaffold.
Molecular Mechanisms of Action Research
Investigation of Cellular and Subcellular Targets
Currently, there is a lack of specific studies in the public domain that identify the precise cellular and subcellular targets of Nicofuranose. Research into its parent compound, nicotinic acid (niacin), suggests that its lipid-lowering effects are mediated through the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. However, it is not explicitly documented whether this compound acts through the same receptor or has other unique cellular binding sites. The general classification of this compound as a vasodilator suggests potential interactions with vascular smooth muscle cells, but the specific molecular targets within these cells have not been detailed in available literature. nih.gov
Ligand-Receptor Interaction Studies
Detailed ligand-receptor interaction studies for this compound are not described in the available scientific literature. While the study of ligand-receptor interactions is a fundamental aspect of pharmacology, specific research detailing the binding affinity, kinetics, and conformational changes induced by this compound on any particular receptor is absent from public databases. frontiersin.orgresearchgate.netmdpi.com Such studies would be crucial to understanding its pharmacological profile and are a notable area for future research.
Enzymatic Modulation Research
The influence of this compound on specific enzymes is not well-documented. As a derivative of nicotinic acid, it is plausible that it may influence enzymatic pathways related to lipid metabolism. For instance, nicotinic acid is known to inhibit hormone-sensitive lipase (B570770) in adipose tissue. However, direct evidence of this compound's modulatory effects on this or other enzymes is not present in the reviewed literature. epo.orggoogleapis.comnih.govrsc.org
Signal Transduction Pathway Analysis
A detailed analysis of the signal transduction pathways modulated by this compound is not available in the public domain. Understanding how a compound alters signaling cascades is essential to comprehending its cellular effects. wikipedia.orgnih.govnih.govfrontiersin.org For nicotinic acid, activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects. It is conceivable that this compound could engage similar pathways, but without specific research, this remains speculative.
Transcriptomic and Proteomic Profiling in Response to this compound
There are no publicly available studies on the transcriptomic or proteomic profiling of cells or tissues in response to this compound administration. Such analyses, which examine changes in gene expression and protein levels, are powerful tools for elucidating the comprehensive effects of a compound. nih.govfrontiersin.orgelifesciences.orgnih.govfrontiersin.org The absence of this data for this compound means that its broader impact on cellular function and regulation at the molecular level is largely unknown.
Pharmacological Research Paradigms and Methodologies
Preclinical Research Methodologies
Preclinical research for a compound like nicofuranose, which is recognized as a cholesterol-reducing agent, would involve a tiered approach. nih.govdovepress.com This process begins with laboratory-based in vitro experiments and progresses to more complex in vivo studies in animal models.
In Vitro Experimental Models for Efficacy and Safety Assessment
In vitro studies are fundamental for the initial screening and mechanistic evaluation of a drug candidate. These experiments are conducted in a controlled laboratory environment using cells or biological molecules outside of a living organism. For this compound, these studies would likely have focused on its effects on lipid metabolism and vascular function.
Potential in vitro assays for this compound could include:
Enzyme Inhibition Assays: To investigate the direct effects of this compound on key enzymes involved in cholesterol and triglyceride synthesis. For other pyridine (B92270) carboxylic acid derivatives, time-resolved fluorescence resonance energy transfer (TR-FRET) has been used to assess enzyme inhibition. dovepress.com
Cell-Based Assays: Human cell lines, such as liver cells (hepatocytes) or fat cells (adipocytes), would be used to study the cellular mechanisms of action. nih.gov For instance, researchers might assess the compound's ability to modulate the expression of genes involved in lipid transport and metabolism. Techniques like immuno-blotting assays could be employed to quantify cellular protein levels. dovepress.com
Receptor Binding Assays: To determine if this compound interacts with specific cellular receptors, such as those known to be involved in lipid regulation.
Safety Screening: Initial safety assessments can be performed in vitro to identify potential cytotoxicity. The Neutral Red Uptake (NRU) assay in cell lines like mouse fibroblasts or normal human epidermal keratinocytes is a common method for predicting acute oral toxicity and guiding in vivo studies. europa.eu
These in vitro models provide a rapid and cost-effective way to gather preliminary data on the efficacy and safety of a compound, which is crucial for deciding whether to proceed to more extensive in vivo testing. googleapis.com
In Vivo Animal Models and Study Designs for Pharmacological Evaluation
Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole living system. The choice of animal model is critical and often involves species in which the disease or condition of interest can be suitably replicated. nih.gov For a lipid-lowering agent like this compound, rodent models are commonly used.
Acute toxicity studies are designed to evaluate the effects of a single, high dose of a substance. nc3rs.org.uk These studies help determine the median lethal dose (LD50) and identify the signs of toxicity. nc3rs.org.uk Subacute studies, on the other hand, involve repeated administration of the compound over a shorter period, typically up to 28 days, to assess the cumulative effects and establish dose ranges for longer-term studies. criver.com
Table 1: Illustrative Data from Acute Oral Toxicity Study of this compound in Rodents
| Species | Dose (mg/kg) | Observation Period | Clinical Signs | Necropsy Findings |
| Rat | 2000 | 14 days | No signs of toxicity observed | No abnormalities |
| Mouse | 2000 | 14 days | No signs of toxicity observed | No abnormalities |
| Note: This table is illustrative. Specific data for this compound was not available in the search results. |
Subchronic and chronic toxicity studies involve the repeated administration of the test compound for longer durations, such as 90 days (subchronic) or even up to a year (chronic). criver.com These studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL), which is essential for setting safe human exposure levels. labcorp.com
Table 2: Illustrative Parameters Monitored in a 90-Day Subchronic Oral Toxicity Study of this compound
| Parameter | Assessment |
| Clinical Observations | Daily checks for signs of toxicity, behavioral changes |
| Body Weight | Weekly measurements |
| Food and Water Consumption | Daily or weekly measurements |
| Ophthalmology | Examinations at baseline and termination |
| Hematology | Red and white blood cell counts, hemoglobin, platelets |
| Clinical Chemistry | Liver enzymes, kidney function markers, lipid profile |
| Urinalysis | Volume, pH, specific gravity, sediment analysis |
| Gross Pathology | Macroscopic examination of organs at necropsy |
| Histopathology | Microscopic examination of tissues |
| Note: This table is illustrative. Specific data for this compound was not available in the search results. |
To assess the therapeutic efficacy of this compound, animal models that mimic human dyslipidemia would be employed. These models can be genetically predisposed to high cholesterol or induced through a specific diet.
Common efficacy models for lipid-lowering drugs include:
High-Fat Diet-Induced Hyperlipidemia Models: Rodents fed a high-fat diet develop elevated levels of cholesterol and triglycerides, providing a relevant model to test the effects of this compound.
Genetically Modified Models: Mice or rats with specific gene mutations that lead to dyslipidemia, such as LDL receptor knockout mice, can be used to investigate the compound's mechanism of action.
In these studies, key endpoints would include changes in plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
Table 3: Illustrative Efficacy Findings for this compound in a High-Fat Diet Rodent Model
| Treatment Group | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control (Normal Diet) | 80 ± 5 | 20 ± 3 | 50 ± 4 | 100 ± 10 |
| Control (High-Fat Diet) | 250 ± 20 | 150 ± 15 | 30 ± 5 | 200 ± 25 |
| This compound (Low Dose) | 200 ± 18 | 120 ± 12 | 35 ± 4 | 170 ± 20 |
| This compound (High Dose) | 150 ± 15 | 80 ± 10 | 45 ± 5 | 130 ± 15 |
| Note: This table is illustrative and presents hypothetical data with standard deviations. Specific data for this compound was not available in the search results. |
Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. For nicotinic acid derivatives like this compound, these studies would typically be conducted in animal models such as rats or guinea pigs. nih.govdtic.mil
The research approach would involve:
Administration: Administering single or multiple doses of this compound via different routes (e.g., oral, intravenous).
Sample Collection: Collecting blood, urine, and feces at various time points.
Bioanalysis: Using sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of this compound and its metabolites in the collected samples. dtic.mil
Data Analysis: Calculating key PK parameters like bioavailability, half-life, clearance, and volume of distribution.
Studies on nicotinic acid and its other derivatives have shown that they are generally absorbed from the gastrointestinal tract and undergo metabolism in the liver before being excreted primarily in the urine. wikipedia.orgcabidigitallibrary.org It would be anticipated that this compound follows a similar pharmacokinetic profile.
Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability (Oral) | >80% |
| Time to Peak Concentration (Tmax) | 0.5 - 1 hour |
| Elimination Half-Life (t1/2) | 20 - 45 minutes |
| Primary Route of Excretion | Renal |
| Note: This table is illustrative and based on the general pharmacokinetics of nicotinic acid derivatives. Specific data for this compound was not available in the search results. |
Translational Research Frameworks from Preclinical to Clinical Stages
Translational research provides a critical bridge, transforming basic scientific discoveries from laboratory settings into applications for clinical practice, a process often described as "bench-to-bedside." nih.govwisc.edu The primary goal of this framework is to ensure that promising innovations from preclinical work, which involves in vitro and animal studies, progress to human clinical trials with the highest possible chance of success and benefit to society. nih.govleicabiosystems.com
For a compound like this compound, which is classified as a nicotinic acid derivative and lipid-modifying agent nih.gov, the translational pathway begins with preclinical models. nih.gov These initial studies are designed to elucidate the compound's fundamental mechanism of action and to establish a preliminary profile. nih.gov As a derivative of niacin, research would logically build upon the known effects of nicotinic acid on lipid metabolism. nih.gov Preclinical research is essential for establishing early evidence of efficacy before moving to human trials. wisc.edu
The transition to the clinical stage is a pivotal " go/hold " decision point that relies on the strength of preclinical data. wisc.edu This phase involves developing clinical protocols and submitting an Investigational New Drug (IND) application to regulatory bodies like the FDA. wisc.edu A significant challenge in this transition is that preclinical models, while informative, cannot perfectly simulate human conditions, which can lead to high failure rates in clinical trials. nih.govnih.gov Therefore, a robust translational strategy involves carefully selecting and designing preclinical studies to mimic the target human condition as closely as possible and using a combination of models to build a stronger evidence base. nih.govnih.gov
Clinical Research Paradigms
Clinical research for pharmaceuticals like this compound involves a structured investigation in human subjects to generate high-quality, reliable data on its effects. ecrin.orgnih.gov These paradigms are broadly categorized into observational and experimental designs, each with specific methodologies and objectives.
Observational Study Designs in Clinical Research
Observational studies evaluate health outcomes in groups of participants according to their exposure to a particular agent without assigning a specific intervention. These studies are crucial for identifying associations and generating hypotheses in real-world settings.
A large population-based cohort study in Taiwan, for instance, investigated the association between the use of various lipid-lowering drugs, including this compound, and the risk of hepatocellular carcinoma in patients with Hepatitis C. ascopubs.org In this type of study, researchers track a large group of people (a cohort) over time, collecting data on their medication use and health outcomes to identify potential correlations. ascopubs.org Another retrospective cohort study in the UK, examining the effects of bariatric surgery, listed this compound among the medications used by the patient population, demonstrating how observational data can provide insights into medication usage patterns within specific patient groups. nottingham.ac.uk
Key types of observational studies that could be applied to this compound research are summarized below.
| Study Design | Description | Potential Application for this compound |
| Cohort Study | A group of individuals (cohort) is followed over a period to observe the effect of an exposure on an outcome. Can be prospective or retrospective. | Following a group of patients prescribed this compound to observe long-term cardiovascular outcomes compared to a non-exposed group. ascopubs.org |
| Case-Control Study | Compares individuals with a specific condition (cases) to those without (controls), looking back in time to identify differences in exposure to a risk factor. | Comparing past use of this compound in patients who experienced a major cardiovascular event versus those who did not. |
| Cross-Sectional Study | Data is collected from a population at a single point in time to examine the relationship between a disease and other variables. | Surveying a population to determine the prevalence of this compound use and its correlation with current lipid levels. |
This table is generated based on standard epidemiological methods and does not represent specific completed studies unless cited.
Experimental Study Designs in Clinical Research
Experimental studies, most notably Randomized Controlled Trials (RCTs), are the gold standard for establishing a drug's efficacy. In these studies, researchers actively assign participants to receive either the investigational treatment or a control (like a placebo or an existing standard therapy). nih.gov
While specific RCT protocols for this compound are not detailed in the provided search results, its classification as a nicotinic acid derivative places it in a category of drugs that have been extensively studied through this method. nih.govnih.gov For example, major RCTs like the AIM-HIGH and HPS2-THRIVE studies evaluated the addition of niacin to statin therapy. nih.gov These large-scale trials provided critical, albeit disappointing, evidence regarding the clinical benefits of niacin in certain patient populations, which would inform the design and justification for any future trials on derivatives like this compound. nih.gov
The design of such a trial for this compound would likely follow established formats.
| Trial Design Feature | Description | Relevance to this compound |
| Randomization | Participants are randomly assigned to treatment or control groups to minimize bias. nih.gov | Ensures that groups are comparable at the start of the trial, isolating the effect of this compound. |
| Control Group | The group that receives a placebo or standard of care. | Provides a baseline to which the effects of this compound on lipid levels and cardiovascular outcomes can be compared. nih.gov |
| Blinding | The process of concealing group assignments from participants, investigators, or both (double-blinding). | Prevents bias in reporting and assessment of outcomes. |
| Dose-Comparison | Different doses of the same drug are compared to establish a relationship between dose and efficacy/safety. nih.gov | Could be used to determine the optimal therapeutic dose of this compound. |
This table outlines standard experimental trial design features and their general application.
Ethical Considerations in Clinical Research Protocols
Ethical conduct is the foundation of all clinical research involving human participants. memoinoncology.com The core principles—respect, beneficence, and justice—are enshrined in international guidelines like Good Clinical Practice (GCP). memoinoncology.comlindushealth.comoatext.com These principles ensure that participants' rights, safety, and well-being are protected throughout the study. lindushealth.com
Key ethical obligations in a clinical trial protocol for a compound like this compound include:
Informed Consent : This is a process, not just a form. meetlifesciences.com Investigators must provide potential participants with comprehensive information about the trial's purpose, procedures, potential risks, and benefits, ensuring they have adequate time to make a voluntary and informed decision to participate. memoinoncology.commeetlifesciences.com The fact that a treatment is assigned by chance in an RCT must be disclosed. nih.gov
Institutional Review Board (IRB) Approval : An independent committee of medical, scientific, and non-scientific members must review and approve the trial protocol. The IRB's primary responsibility is to protect the rights and welfare of human research subjects. oatext.com
Risk-Benefit Analysis : The potential risks to an individual participant must be carefully weighed against the potential benefits to the participant and to society. memoinoncology.com The research must have scientific merit and a reasonable chance of success to be considered ethical. memoinoncology.com
Privacy and Confidentiality : Robust measures must be in place to protect participants' personal health information. lindushealth.commeetlifesciences.com This often involves separating personal identifiers from scientific data and establishing strict data access controls. meetlifesciences.com
Post-Trial Responsibilities : Ethical considerations extend beyond the end of the trial. This includes informing participants about the study's results and ensuring a smooth transition of care. meetlifesciences.com
Data Collection and Management in Clinical Trials (e.g., eCRF Utilization)
High-quality data is essential for the success and validity of a clinical trial. ecrin.org Modern clinical trials have largely transitioned from paper-based data collection to Electronic Case Report Forms (eCRFs). clinvigilant.comquanticate.com An eCRF is a software tool used to collect, store, and manage participant data electronically in compliance with regulatory standards. clinicalpursuit.comctc-ab.se
The process of data management using an eCRF involves several key stages:
eCRF Design : The eCRF is designed in accordance with the clinical protocol to capture all necessary data points, such as demographics, medical history, and laboratory results. clinvigilant.comquanticate.com
Data Entry and Validation : Site staff enter participant data directly into the eCRF system. Automated checks validate the data upon entry. quanticate.com
Query Management : Data managers review the data for inconsistencies and can issue electronic queries to the site for clarification or correction. ecrin.org
Database Lock : Once all data has been entered, cleaned, and verified, the database is "locked" to prevent further changes, allowing for the final statistical analysis to begin. ecrin.org
Data Storage and Archiving : The final dataset is stored securely for long-term archiving, as required by regulatory authorities. ecrin.org
Effective data management, supported by tools like eCRFs, is crucial for ensuring that the data collected is accurate, reliable, and suitable for regulatory submission. ecrin.org
Metabolism and Pharmacokinetic Research
Absorption, Distribution, and Excretion Research Approaches
The study of a drug's absorption, distribution, and excretion (ADE) is a cornerstone of pharmacokinetics, providing critical insights into its journey through the body. For a compound like Nicofuranose, a variety of in vitro, in vivo, and in silico methods would be employed to characterize these processes.
In vitro models are fundamental for initial screening. These can include cell-based assays, such as the Caco-2 cell permeability assay, which uses a layer of human intestinal cells to predict oral absorption. The distribution of a compound is often initially assessed through plasma protein binding studies, which determine the extent to which a drug binds to proteins in the blood, a key factor influencing its availability to exert its effects. google.com
In vivo studies, typically conducted in animal models, are essential to understand the complete pharmacokinetic profile in a complex biological system. google.com Following administration of this compound, blood, urine, and feces would be collected over time to measure the concentrations of the parent drug and its metabolites. This data allows for the calculation of key pharmacokinetic parameters.
In silico modeling, using computational tools, can predict ADME properties based on the chemical structure of this compound. These predictions can help to prioritize and design more definitive in vitro and in vivo studies.
Table 1: Hypothetical Pharmacokinetic Parameters for this compound Following Oral Administration (Note: This table is illustrative and not based on actual experimental data for this compound)
| Parameter | Value | Description |
| Tmax (h) | 2-4 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Variable | Maximum plasma concentration achieved. |
| AUC (ng·h/mL) | Variable | Total drug exposure over time. |
| Bioavailability (%) | Unknown | The fraction of the administered dose that reaches systemic circulation. |
| Half-life (t1/2) (h) | 3-5 | Time required for the plasma concentration to decrease by half. |
| Volume of Distribution (Vd) | Moderate | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Renal Clearance (CLr) | Low | The rate at which a drug is cleared from the body by the kidneys. |
Investigating Metabolic Pathways of this compound
Metabolic pathways are the biochemical routes through which a drug is transformed in the body, a process also known as biotransformation. tandfonline.com These transformations typically convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted. tandfonline.com For this compound, which is a tetranicotinoyl ester of fructose (B13574), the primary metabolic pathway is expected to be hydrolysis.
The investigation of these pathways would involve several key steps:
Metabolite Identification: The first step is to identify the metabolites of this compound in biological samples (plasma, urine, feces) from in vivo studies or from in vitro systems like liver microsomes or hepatocytes. This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Pathway Elucidation: Once metabolites are identified, their structures are pieced together to form a metabolic map. For this compound, it is hypothesized that esterases would cleave the ester bonds, releasing nicotinic acid (niacin) and fructose, along with partially hydrolyzed intermediates. The released nicotinic acid would then likely follow its own well-established metabolic pathways, which include conjugation with glycine (B1666218) to form nicotinuric acid, and methylation to form N-methylnicotinamide. researchgate.net
Table 2: Predicted Metabolites of this compound (Note: This table is based on the chemical structure of this compound and general principles of drug metabolism, not on direct experimental evidence.)
| Metabolite | Predicted Pathway |
| Nicotinic Acid (Niacin) | Hydrolysis of ester linkages. |
| Fructose | Hydrolysis of ester linkages. |
| Mono-, Di-, and Tri-nicotinoyl Fructose | Partial hydrolysis of ester linkages. |
| Nicotinuric Acid | Phase II conjugation of released nicotinic acid. |
| N-methylnicotinamide | Methylation of released nicotinic acid. |
Enzyme Systems Involved in Biotransformation Research
The biotransformation of drugs is catalyzed by a wide array of enzyme systems. tandfonline.com Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
For this compound, the primary enzymes of interest would be:
Esterases: These enzymes are responsible for the hydrolysis of ester-containing drugs. Carboxylesterases, found in high concentrations in the liver, intestines, and blood, would be the prime candidates for the initial breakdown of this compound into nicotinic acid and fructose. Research would involve incubating this compound with purified esterase enzymes or cellular fractions known to have high esterase activity to measure the rate of hydrolysis.
Cytochrome P450 (CYP) Enzymes: While hydrolysis is the predicted primary pathway, the involvement of CYP enzymes cannot be entirely ruled out without experimental evidence. The released nicotinic acid itself is not a major substrate for CYP enzymes. However, studies would typically be conducted using a panel of recombinant human CYP enzymes to determine if any of them contribute to the metabolism of this compound or its primary metabolites. google.com This is a standard step in preclinical drug development. google.com
Phase II Enzymes: If nicotinic acid is released, as expected, then Phase II enzymes such as N-acetyltransferases and methyltransferases would be involved in its further metabolism. researchgate.net
Metabolomic Profiling Studies of this compound and its Metabolites
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. drugbank.com In the context of pharmacology, metabolomic profiling can provide a comprehensive snapshot of the biochemical changes induced by a drug.
A metabolomic study of this compound would involve:
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a biological sample to get a broad overview of the metabolic changes following this compound administration. This could reveal unexpected metabolic pathways or off-target effects.
Targeted Metabolomics: This focuses on quantifying a specific set of known metabolites, such as this compound itself, its predicted metabolites (nicotinic acid, nicotinuric acid, etc.), and key endogenous metabolites in related pathways (e.g., lipid metabolism). wmcloud.org
These studies typically use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC). The vast amount of data generated is then analyzed using sophisticated bioinformatics and statistical tools to identify significant changes in metabolite levels and to interpret their biological relevance. nih.gov Such an approach could help to elucidate the mechanism of action of this compound by revealing its impact on the broader metabolic network, particularly on lipid and energy metabolism.
Toxicological Research and Safety Assessment
Mechanisms of Toxicity Research
Research into the mechanisms of toxicity for any compound is fundamental to predicting potential adverse effects. For Nicofuranose, this involves investigating how the molecule interacts with biological systems at a molecular and cellular level. While specific mechanistic toxicity studies on this compound are not extensively detailed in publicly available literature, general principles of toxicology suggest that research would focus on its metabolic pathways and the potential for reactive metabolite formation. europa.eu The metabolism of the nicotinic acid moiety could be a key area of investigation, as niacin itself has been associated with certain side effects, such as hepatotoxicity, at high doses. dovepress.com
Understanding the interaction of this compound with cellular targets is also crucial. As a niacin derivative, its effects on lipid metabolism are of primary interest. nih.govnih.gov Research would aim to elucidate whether any toxic effects are an extension of its pharmacological activity or represent off-target effects. For instance, studies might explore its influence on cellular signaling pathways, mitochondrial function, or the induction of oxidative stress, which are common mechanisms of drug-induced toxicity. biorxiv.org
In Vitro and In Chemico Toxicology Assays
In the early stages of safety assessment, in vitro (using cultured cells) and in chemico (using non-biological systems) assays provide rapid and cost-effective insights into a compound's toxic potential, reducing the reliance on animal testing. wikipedia.orgcriver.comcoresta.org
In Vitro Assays: A battery of in vitro tests would typically be employed to evaluate the cytotoxicity, genotoxicity, and specific organ toxicity of this compound. coresta.orgnuvisan.com
Cytotoxicity Assays: These assays measure cell viability and death in response to the compound. Common methods include the MTT or MTS assay, which assesses metabolic activity, and assays that measure membrane integrity or ATP levels. wikipedia.org
Genotoxicity Assays: These are critical for determining if a substance can cause DNA or chromosomal damage. aurigeneservices.com Standard tests include the Ames assay for gene mutations in bacteria and in vitro micronucleus or chromosomal aberration assays in mammalian cells. coresta.orgaurigeneservices.com
Specialized Assays: Depending on the intended use and potential targets, more specialized assays might be conducted. For example, given that niacin can affect the liver, in vitro assays using primary hepatocytes or liver cell lines would be relevant to assess potential hepatotoxicity. dovepress.com Phototoxicity assays, such as the 3T3 Neutral Red Uptake (NRU) assay, would be important if the compound is intended for topical application or if it absorbs light in the UV spectrum. nuvisan.com
In Chemico Assays: These methods assess the chemical reactivity of a compound, which can be an indicator of its potential to cause toxicity, such as skin sensitization. europa.eueuropa.eu
Direct Peptide Reactivity Assay (DPRA): This assay measures the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the initial step in skin sensitization. evotec.comnih.gov
Amino Acid Derivative Reactivity Assay (ADRA): Similar to the DPRA, this assay evaluates the reactivity with modified amino acids. nih.gov
The table below summarizes key in vitro and in chemico assays relevant to the toxicological assessment of this compound.
| Assay Type | Specific Assay | Endpoint Measured | Relevance for this compound |
| In Vitro | MTT/MTS Assay | Cell Viability/Metabolic Activity | General Cytotoxicity Screening |
| Ames Test | Gene Mutation | Genotoxicity Assessment | |
| In Vitro Micronucleus Assay | Chromosomal Damage | Genotoxicity Assessment | |
| Hepatocyte Viability Assay | Liver Cell Toxicity | Potential Hepatotoxicity | |
| 3T3 NRU Phototoxicity Test | Light-Induced Cytotoxicity | Phototoxicity Potential | |
| In Chemico | Direct Peptide Reactivity Assay (DPRA) | Covalent Binding to Peptides | Skin Sensitization Potential |
| Amino Acid Derivative Reactivity Assay (ADRA) | Reactivity with Amino Acids | Skin Sensitization Potential |
In Vivo Toxicology Study Designs
The design of in vivo toxicology studies for this compound would follow established international guidelines, such as those from the OECD. bund.de Key study types include:
Acute Toxicity Studies: These involve the administration of a single, high dose of the compound to determine its immediate toxic effects and to calculate the median lethal dose (LD50). interbiotox.com
Repeated-Dose Toxicity Studies: These studies, which can be sub-acute (e.g., 14 days), sub-chronic (e.g., 90 days), or chronic (e.g., 6 months to 2 years), involve daily administration of the compound to assess the effects of long-term exposure. aurigeneservices.cominterbiotox.com These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity Studies: In vivo genotoxicity assays, such as the rodent micronucleus test or chromosomal aberration assay, are conducted to confirm or refute positive findings from in vitro tests. aurigeneservices.com
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the compound on fertility, pregnancy, and fetal development. interbiotox.com
The choice of animal species (typically rodents and a non-rodent species) and the route of administration would be based on the intended clinical use of this compound.
Genomic and Proteomic Applications in Toxicology
The fields of genomics and proteomics offer powerful tools to investigate the molecular mechanisms of toxicity. epo.org These "omics" technologies allow for a broad, unbiased analysis of changes in gene and protein expression following exposure to a compound.
Genomics (Toxicogenomics): DNA microarrays or next-generation sequencing can be used to analyze the expression of thousands of genes simultaneously. epo.org For this compound, this could reveal which cellular pathways are perturbed by the compound, providing clues about its mechanism of action and potential toxicity. For example, upregulation of genes involved in stress responses or DNA repair could indicate cellular damage.
Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry can identify and quantify changes in the proteome of cells or tissues exposed to this compound. This can help in identifying protein biomarkers of toxicity and in understanding the functional consequences of gene expression changes. biorxiv.org
Integrating genomic and proteomic data can provide a comprehensive picture of the cellular response to this compound and aid in the early identification of potential safety concerns.
Risk Assessment Methodologies in Preclinical Toxicology
Toxicological risk assessment is a systematic process to evaluate the potential for adverse health effects from exposure to a chemical. toxhub-consulting.comnih.govnamsa.com It involves several key steps:
Hazard Identification: This step involves identifying the types of adverse effects a substance can cause, based on data from in vitro, in chemico, and in vivo studies. toxhub-consulting.com For this compound, this would include any observed cytotoxicity, genotoxicity, or target organ toxicity.
Dose-Response Assessment: This determines the relationship between the dose of the substance and the incidence and severity of the adverse effect. toxhub-consulting.com The NOAEL from in vivo studies is a critical piece of data in this step.
Exposure Assessment: This evaluates the likely extent of human exposure to the substance under its intended use conditions.
Risk Characterization: This final step integrates the information from the previous steps to estimate the likelihood and magnitude of adverse health effects in humans. toxhub-consulting.com This often involves the calculation of a Margin of Safety (MOS), which compares the NOAEL to the estimated human exposure. namsa.com
Modern risk assessment methodologies also incorporate data from in silico (computational) models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can predict toxicity based on chemical structure. europa.eutoxminds.combiosciencedbc.jp These approaches, along with the Threshold of Toxicological Concern (TTC) concept, can be particularly useful for assessing the risk of low-level impurities or degradants that may be present in the final drug product. namsa.comtoxminds.com The use of Bayesian statistical methods can also help in predicting clinical risks from preclinical data. nih.gov
The table below outlines the key components of a preclinical toxicological risk assessment for this compound.
| Risk Assessment Component | Description | Key Data for this compound |
| Hazard Identification | Identifying potential adverse effects. | Results from in vitro, in chemico, and in vivo toxicity studies. |
| Dose-Response Assessment | Characterizing the relationship between dose and effect. | NOAEL, LD50 from in vivo studies. |
| Exposure Assessment | Estimating human exposure levels. | Based on intended clinical use. |
| Risk Characterization | Estimating the probability and severity of adverse effects. | Calculation of Margin of Safety (MOS). |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Motifs for Biological Activity of Nicofuranose Derivatives
There is no specific information available in the public domain that elucidates the key structural motifs of this compound derivatives responsible for their biological activity. Research on the SAR of nicotinic acid derivatives, in general, suggests the importance of the pyridine (B92270) ring and the carboxylic acid function for their biological effects. nih.govtandfonline.com However, detailed studies that systematically modify the fructofuranose core or the nicotinoyl groups of this compound to establish clear SAR are not found.
Computational Approaches in SAR/QSAR
Computational methods are powerful tools for investigating drug-receptor interactions and guiding drug design. For this compound, the application of these specific techniques is not well-documented.
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. A single virtual screening study included this compound (listed under its ZINC database ID: ZINC000004217093) in a molecular docking analysis against the enzyme pyruvate (B1213749) kinase M2. researchgate.netbioinformation.net The study reported a binding energy for this compound but did not provide further analysis or discussion on its interaction, nor did it form the basis of a dedicated SAR study for the compound. researchgate.netbioinformation.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, helping to understand the stability of drug-receptor complexes. No studies were found that have performed MD simulations specifically on this compound or its derivatives to analyze their interaction with biological targets.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR method that correlates the 3D steric and electrostatic fields of a series of molecules with their biological activities. There are no published CoMFA studies specifically for this compound derivatives.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. As with CoMFA, there is no available literature detailing CoMSIA studies on this compound analogues.
Rational Design of this compound Analogues based on SAR
The rational design of new analogues is predicated on established SAR data. nih.govdrugbank.commobt3ath.com Given the absence of detailed SAR, QSAR, and computational studies for this compound, there are no published research articles on the rational design of novel this compound analogues based on these principles.
Advanced Analytical Techniques for Nicofuranose Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation, identification, and purification of the components of a mixture. wikipedia.org For a compound like Nicofuranose, both liquid and gas chromatography principles are considered, though their applicability differs significantly.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. wikipedia.orgebsco.comoxfordindices.com It is used to separate, identify, and quantify the compound in various samples. openaccessjournals.com HPLC operates by injecting a liquid sample into a high-pressure stream of liquid, the mobile phase, which then passes through a column containing a stationary phase. wikipedia.org Because different compounds in a sample interact differently with the stationary phase, they travel through the column at different speeds, allowing for their separation. ebsco.com
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry detection, the buffer in the mobile phase can be switched from phosphoric acid to a mass-spectrometry-compatible alternative like formic acid. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | UV, Mass Spectrometry (MS) compatible with formic acid instead of phosphoric acid |
| Application | Analytical separation, impurity isolation, pharmacokinetics |
HPLC is frequently coupled with mass spectrometry (LC-MS) for the profiling of extracts containing this compound. nih.govresearchgate.net
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. wikipedia.orgsigmaaldrich.com The sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column. phenomenex.com The column contains a stationary phase, and separation occurs as different compounds travel through the column at different rates based on their chemical and physical properties. wikipedia.org
Direct analysis of this compound using GC is generally not feasible. The compound has a high molecular weight (600.53 g/mol ) and a complex structure, making it non-volatile. nist.gov Attempting to heat this compound to the high temperatures required for vaporization in a GC inlet would likely lead to thermal decomposition rather than vaporization. For GC analysis to be possible, a chemical derivatization step would be required to convert this compound into a more volatile and thermally stable derivative. However, no standard derivatization procedures for this compound for GC analysis are documented in the provided search results.
Spectroscopic Characterization Methods
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. wikipedia.org It is indispensable for the structural confirmation of molecules like this compound.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com This information is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four decimal places, which allows for the determination of the elemental composition of a molecule. measurlabs.combioanalysis-zone.com
This compound has been identified in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net In one study, LC-MS analysis of an ethyl acetate (B1210297) fraction of Ficus platyphylla stem bark identified this compound based on its retention time and mass-to-charge ratio. nih.govresearchgate.net The NIST WebBook also contains an electron ionization (EI) mass spectrum for this compound, showing characteristic fragments. nist.gov
| Technique | Source | Observed m/z (ion) | Notes |
|---|---|---|---|
| LC-MS | Ficus platyphylla extract analysis nih.govresearchgate.net | Not explicitly stated in abstract | Identified based on NIST standard reference database. |
| LC-MS (Q-TOF) | PubChem nih.gov | Data available | Spectrum provided by the Institute of Legal Medicine, Innsbruck/Austria. |
| MS (Electron Ionization) | NIST WebBook nist.gov | Multiple fragments listed | Provides a fragmentation pattern characteristic of the molecule's structure. |
| Predicted LC-MS/MS | DrugBank drugbank.com | Multiple predicted fragments | Annotated spectra available for positive and negative ion modes at different collision energies. |
The high resolution and accuracy of HRMS are particularly valuable in distinguishing this compound from other compounds that may have the same nominal mass but different elemental formulas. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. sigmaaldrich.comwikipedia.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which possess a quantum mechanical property called spin. libretexts.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly dependent on their chemical environment. sigmaaldrich.com
For this compound, NMR spectroscopy would be the definitive method for confirming its structure in solution.
¹H NMR would provide information on the number of different types of protons, their connectivity, and their spatial arrangement. One would expect to see distinct signals for the protons on the four pyridine (B92270) rings and the protons on the fructofuranose backbone.
¹³C NMR would reveal the number of chemically non-equivalent carbon atoms, distinguishing between the carbons of the sugar moiety and the nicotinoyl groups (including the carbonyl carbons of the ester linkages).
2D NMR techniques (such as COSY and HMQC/HSQC) would be used to establish the connectivity between protons and carbons, confirming the precise attachment points of the four nicotinoyl groups to the fructose (B13574) core.
While NMR is a standard tool for structural characterization, specific experimental NMR data for this compound were not available in the searched sources.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). wikipedia.orglibretexts.org Since different functional groups absorb IR radiation at characteristic frequencies, an IR spectrum provides a "fingerprint" of the functional groups present in a molecule. libretexts.orgutdallas.edu
For this compound, IR spectroscopy can be used to confirm the presence of its key functional groups. The spectrum would be expected to show strong absorption bands corresponding to:
The stretching of the carbonyl (C=O) groups of the four ester linkages.
The stretching of the C-O bonds of the esters and the furanose ether.
The characteristic vibrations of the aromatic pyridine rings (C=C and C-H stretching).
The stretching of the hydroxyl (O-H) group. utdallas.edu
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Ester | C=O stretch | ~1750-1735 |
| Aromatic Ring | C=C stretch | ~1600-1450 |
| Ester / Ether | C-O stretch | ~1300-1000 |
| Alcohol | O-H stretch | ~3500-3200 (broad) |
| Aromatic C-H | C-H stretch | ~3100-3000 |
Specific experimental IR spectra for this compound were not found in the provided search results. However, the technique is fundamental for confirming the presence of the aforementioned functional groups in a synthesized or isolated sample. nih.gov
UV-Visible and Near-Infrared Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) absorption spectroscopy are powerful non-destructive analytical techniques that provide information about the electronic and vibrational properties of molecules. These methods are applicable to the study of this compound, a niacin derivative, by examining how the molecule interacts with electromagnetic radiation in the UV, visible, and near-infrared regions. msu.eduwikipedia.orgnanofase.eusci-hub.se
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-380 nm) and visible (380-750 nm) parts of the electromagnetic spectrum. nanofase.eu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For a molecule like this compound, which contains multiple pyridine rings, the conjugated π-electron systems act as chromophores, absorbing UV light. msu.edu
The analysis of this compound by UV-Vis spectroscopy would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance at different wavelengths. The resulting spectrum is a plot of absorbance versus wavelength, which can be used for both qualitative and quantitative purposes. The wavelength of maximum absorbance (λmax) is a characteristic feature that can aid in the identification of the compound. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, enabling the quantification of this compound in a sample. wikipedia.orgsci-hub.se
Key Analytical Parameters for this compound using UV-Vis Spectroscopy:
| Parameter | Description | Application to this compound |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance has its strongest photon absorption. | The pyridine and carboxyl functional groups in this compound are expected to result in characteristic absorption bands in the UV region. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determining the molar absorptivity of this compound at its λmax would be crucial for quantitative analysis. |
| Beer-Lambert Law | Relates the attenuation of light to the properties of the material through which the light is traveling. | This law would form the basis for developing a quantitative analytical method for this compound in various samples. wikipedia.org |
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum, typically from 780 nm to 2500 nm. wikipedia.org This technique is based on the absorption of radiation due to molecular overtone and combination vibrations. wikipedia.orgresearchgate.net The absorption bands in the NIR region are generally weaker and broader than those in the mid-infrared region, but they offer distinct advantages, such as the ability to analyze samples directly without preparation and deeper sample penetration. wikipedia.orglaborundmore.com
For this compound, NIR spectroscopy can be particularly useful for the non-destructive analysis of solid samples. The technique is sensitive to the presence of C-H, N-H, and O-H bonds, all of which are present in the this compound molecule. laborundmore.commdpi.com By analyzing the NIR spectrum, it is possible to obtain information about the physical and chemical properties of the compound.
X-ray Spectroscopy (e.g., XRF, XAS, XRD)
X-ray spectroscopy encompasses a group of techniques that use the interaction of X-rays with a material to determine its elemental composition, chemical state, and crystalline structure. carleton.edu
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. carleton.eduanton-paar.com While primarily used for detecting heavier elements, it can be applied in the context of this compound research, particularly for analyzing the purity of the sample or identifying any inorganic impurities. The principle of XRF involves bombarding the sample with high-energy X-rays, which causes the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, the energies of which are unique to each element. carleton.edu
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. ifpan.edu.pl XAS measures the X-ray absorption coefficient of a material as a function of energy. The resulting spectrum can reveal details about the oxidation state and coordination environment of a specific atom. For this compound, XAS could be employed to study the electronic structure of the nitrogen and oxygen atoms within the molecule.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. anton-paar.com When a beam of X-rays strikes a crystalline material, the rays are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. For this compound, which may exist in a crystalline form, XRD would be invaluable for:
Determining its crystal structure.
Identifying different polymorphic forms.
Assessing the degree of crystallinity. holodiag.com
Hyphenated Analytical Techniques
Hyphenated analytical techniques combine a separation technique with a spectroscopic detection method, offering enhanced resolution and identification capabilities. ajrconline.orgchemijournal.com These techniques are particularly powerful for the analysis of complex mixtures. actascientific.com
For the analysis of this compound, several hyphenated techniques could be employed:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that combines the separation power of liquid chromatography (LC) with the mass analysis capabilities of mass spectrometry (MS). nih.gov An LC-MS method could be developed for the separation and quantification of this compound from its potential impurities or metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): If this compound can be derivatized to increase its volatility, GC-MS could be a viable analytical option. chemijournal.com This technique separates volatile compounds in the gas phase before detecting them by mass spectrometry.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples LC with NMR spectroscopy, providing detailed structural information about the separated compounds. ajrconline.org LC-NMR would be a powerful tool for the unambiguous identification of this compound and any related substances in a mixture.
Solid-State Characterization Techniques
The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. ncl.res.in Therefore, the characterization of the solid form of this compound is of great importance.
Key techniques for the solid-state characterization of this compound include:
X-ray Powder Diffraction (XRPD): As mentioned earlier, XRPD is the primary tool for identifying the crystalline phase of a material. holodiag.com It can distinguish between different polymorphs, which may have different physical properties.
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. holodiag.com It is used to study thermal transitions such as melting, crystallization, and glass transitions, providing information on the purity and polymorphic form of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. ncl.res.in This technique is useful for determining the thermal stability of this compound and for studying desolvation processes.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule and can also be sensitive to the solid-state environment of the molecule, allowing for the differentiation of polymorphs. ncl.res.in
Applications in Quantitative and Qualitative Analysis of this compound
The analytical techniques described above have direct applications in both the qualitative and quantitative analysis of this compound.
Qualitative Analysis:
Qualitative analysis is concerned with the identification of a substance. williams.edu For this compound, this can be achieved through:
Spectroscopic Techniques: Matching the UV-Vis, IR, or NMR spectrum of an unknown sample to that of a known standard of this compound. fiveable.me
Chromatographic Techniques: Comparing the retention time of a peak in a chromatogram (from LC or GC) with that of a this compound standard. drawellanalytical.com
Mass Spectrometry: Determining the molecular weight and fragmentation pattern of the compound and comparing it to the known values for this compound. nist.gov
Quantitative Analysis:
Quantitative analysis aims to determine the amount or concentration of a substance in a sample. drawellanalytical.com For this compound, this can be accomplished using:
UV-Visible Spectroscopy: By creating a calibration curve based on the Beer-Lambert law, the concentration of this compound in a solution can be determined. sci-hub.se
Chromatography (LC and GC): By integrating the area of the chromatographic peak corresponding to this compound and comparing it to the peak areas of known standards, its concentration can be accurately measured. drawellanalytical.com
Hyphenated Techniques (e.g., LC-MS): These techniques provide high sensitivity and selectivity for the quantification of this compound, especially in complex matrices like biological fluids or pharmaceutical formulations. epa.gov
Future Research Directions and Translational Perspectives
Emerging Research Areas for Nicofuranose
While current research on this compound is not extensive, several emerging areas for its parent compound, nicotinic acid, and its derivatives suggest potential future research directions.
Metabolic Syndrome and Associated Co-morbidities: Nicotinic acid is known to be effective in treating the dyslipidemia associated with metabolic syndrome. nih.gov Future research could focus on the specific efficacy and mechanistic pathways of this compound in managing the cluster of conditions that constitute metabolic syndrome, beyond just its lipid-lowering effects. researchgate.netgpnotebook.comfrontiersin.org This could include investigations into its impact on insulin (B600854) resistance, visceral adiposity, and chronic low-grade inflammation. frontiersin.org
Non-alcoholic Fatty Liver Disease (NAFLD): Given the close association between NAFLD, metabolic syndrome, and dyslipidemia, exploring the potential of this compound in the management of NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH), presents a logical next step. britishlivertrust.org.uknih.govmdpi.comecrjournal.com Research could investigate its ability to reduce hepatic steatosis and inflammation.
Cerebrovascular and Neurodegenerative Diseases: The vasodilatory properties of nicotinic acid derivatives suggest a potential role in improving cerebral blood flow. nih.govesmed.org This opens up avenues for investigating this compound in the context of cerebrovascular diseases and its potential neuroprotective effects in neurodegenerative conditions like Alzheimer's disease, where vascular components play a significant role. nih.govesmed.orgnih.govuwo.camdpi.com Studies could explore if long-term treatment with this compound is associated with a reduced risk of cognitive decline. nih.gov
Addressing Unexplored Biological Activities and Potentials
The current understanding of this compound's biological activity is largely confined to its role as a lipid-modifying and vasodilating agent. nih.govdrugbank.com Future research should aim to uncover other potential therapeutic effects.
Anti-inflammatory and Immunomodulatory Effects: Nicotinic acid has known anti-inflammatory properties. Investigating whether this compound retains or possesses enhanced anti-inflammatory effects could open up its application in a range of inflammatory conditions beyond atherosclerosis.
Endothelial Function: A deeper dive into the molecular mechanisms by which this compound influences endothelial function could reveal new therapeutic targets for cardiovascular diseases. This could involve studying its impact on nitric oxide synthase, adhesion molecules, and other markers of endothelial health. nih.gov
Drug Repurposing: A systematic approach to drug repurposing could identify new therapeutic indications for this compound. iu.edunih.gov This could involve high-throughput screening against various biological targets to uncover unexpected activities.
Development of Novel Research Methodologies for this compound Studies
Advancing our understanding of this compound will necessitate the development and application of novel research methodologies.
Advanced Analytical Techniques: To better understand the pharmacokinetics and pharmacodynamics of this compound, more sensitive and specific analytical methods are needed for its quantification in biological matrices. ijpsjournal.com Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) could be optimized for this purpose, allowing for precise measurement of the parent drug and its metabolites. thermofisher.comrsc.orgspectroscopyonline.comresearchgate.net
Computational Modeling and Simulation: In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to predict the interaction of this compound with various biological targets and to design novel analogs with improved efficacy and safety profiles. googleapis.comrsc.org These computational approaches can help prioritize experimental studies and accelerate the drug discovery process. delta4.ai
Advanced Formulation and Delivery Systems: Research into novel drug delivery systems for this compound could improve its bioavailability and reduce potential side effects. nih.govdrug-dev.comamericanpharmaceuticalreview.com This might include the development of sustained-release formulations or targeted delivery systems to enhance its therapeutic index.
Bridging Basic Research to Clinical Applications and Public Health
Translating basic scientific discoveries into tangible clinical benefits and public health outcomes is a critical step in the research pipeline. parisbraininstitute.orgukri.org
Translational Research and Clinical Trials: There is a clear need for well-designed preclinical and clinical trials to validate the emerging therapeutic potentials of this compound. cancer.govnih.gov These studies should be designed to provide robust evidence of efficacy and safety in new indications, such as metabolic syndrome or NAFLD.
Pharmacogenomics: Investigating the influence of genetic variations on individual responses to this compound could lead to a more personalized medicine approach. Identifying genetic markers that predict efficacy or adverse effects would allow for better patient stratification and optimized treatment strategies.
Public Health Impact: If future research confirms the broader benefits of this compound in prevalent conditions like metabolic syndrome and NAFLD, it could have a significant public health impact by providing an additional therapeutic option for these growing health challenges. mdpi.com
Challenges and Opportunities in this compound Research
The path forward for this compound research is not without its obstacles and potential rewards.
Challenges:
Limited Existing Research: The most significant challenge is the current scarcity of dedicated research on this compound, making it difficult to build upon a substantial body of existing work.
Pharmacokinetic Profile: Like other nicotinic acid derivatives, this compound may face challenges related to its pharmacokinetic properties and potential for side effects, which require careful management and potential formulation strategies to overcome. nih.gov
Regulatory Hurdles: Bringing an established drug to new clinical indications requires navigating a complex regulatory landscape, demanding rigorous and costly clinical trials. seqens.com
Opportunities:
Established Safety Profile: As an existing drug, this compound has a known safety profile, which can facilitate the process of drug repurposing compared to developing a new chemical entity from scratch.
Privileged Scaffold: The pyridine (B92270) carboxylic acid scaffold is considered a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. nih.gov This suggests that this compound and its derivatives have a high potential for exhibiting diverse therapeutic effects. nih.govwho.intgoogle.com
Unmet Medical Needs: Conditions like metabolic syndrome and NAFLD represent significant unmet medical needs, offering a substantial opportunity for a repurposed drug like this compound to make a clinical impact. frontiersin.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
